6-chloro-3,4-dihydro-2H-pyran
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-3,4-dihydro-2H-pyran | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO/c6-5-3-1-2-4-7-5/h3H,1-2,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYLSBGBXYXBRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(OC1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Chloro 3,4 Dihydro 2h Pyran and Its Derivatives
Synthesis of Substituted Chloro-dihydropyrans
Multi-component Reaction Approaches for Dihydropyran Derivatives (e.g., 4H-pyran, pyranopyrazoles)
Multi-component reactions (MCRs) are highly efficient chemical strategies where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. growingscience.com This approach is particularly valuable for creating molecular diversity and is widely used in the synthesis of heterocyclic compounds like 4H-pyrans. growingscience.com
The synthesis of 4H-pyran derivatives is often achieved through a one-pot reaction involving an aromatic aldehyde, malononitrile, and an active methylene (B1212753) compound such as ethyl acetoacetate (B1235776) or dimedone. growingscience.commdpi.com The reaction typically proceeds via an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the active methylene compound and subsequent cyclization. mdpi.com A variety of catalysts can be employed to facilitate this transformation, ranging from basic catalysts like triethylamine (B128534) to solid-supported catalysts such as KOH loaded on calcium oxide, which offers environmental benefits and ease of separation. growingscience.comnih.gov These methods are advantageous due to their operational simplicity, shorter reaction times, and often high product yields. growingscience.comijcrt.org
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type | Reference |
|---|---|---|---|---|---|
| Aromatic Aldehyde | Malononitrile | Acetoacetanilide | Triethylamine | 4H-Pyran derivative | nih.gov |
| Aromatic Aldehyde | Malononitrile | Ethyl Acetoacetate | KOH loaded CaO | 4H-Pyran derivative | growingscience.com |
| Aromatic Aldehyde | Malononitrile | Dimedone | Nanocomposites | 4H-Pyran scaffold | mdpi.com |
| Aromatic Aldehyde | Malononitrile | 4-hydroxycoumarin | Sodium benzenesulfinates | 4,5-dihydropyrano[3,2-c]chromene | researchgate.net |
Synthesis of 6-Amino-4-(3-chloro-phenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylic acid ethyl ester
The synthesis of functionalized 4H-pyrans, such as aminopyran derivatives, is readily achievable through multi-component reactions. A representative synthesis for a closely related analogue, ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate, has been well-documented. mdpi.comresearchgate.net This process involves a one-pot condensation reaction.
The synthesis is typically performed by reacting 4-chlorobenzylidenemalononitrile (B154246) with ethyl acetoacetate in a suitable solvent like ethanol. mdpi.comresearchgate.net The reaction is facilitated by a few drops of a basic catalyst, such as pyridine. mdpi.comresearchgate.net The mixture is refluxed for several hours, and upon cooling, the desired product precipitates and can be collected by filtration. mdpi.com This methodology highlights the efficiency of MCRs in constructing complex heterocyclic systems from simple, readily available starting materials. The synthesis of various substituted 2-amino-4-aryl-4H-pyrans has been explored using different catalysts, including ionic liquids and ammonium (B1175870) hydroxide. sciforum.net
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Condition | Reference |
|---|---|---|---|---|---|
| 4-chlorobenzylidenemalononitrile | Ethyl acetoacetate | Pyridine | Ethanol | Reflux at 60°C for 6 hours | mdpi.com |
Catalytic Approaches in Dihydropyran Synthesis Relevant to Chlorinated Analogues
Catalysis offers powerful tools for the synthesis of dihydropyrans, providing pathways with high efficiency, selectivity, and functional group tolerance. Methodologies employing transition metals and other catalysts are particularly relevant for creating complex structures, including those with halogen substituents.
Ruthenium Carbene Catalysis via Olefin Metathesis and Double Bond Migration
Ruthenium carbene complexes, such as the first and second-generation Grubbs' catalysts, are renowned for their role in olefin metathesis reactions. acs.orgorganic-chemistry.org A specific application of this technology for the synthesis of 3,4-dihydro-2H-pyrans involves a tandem olefin metathesis and double bond migration sequence starting from allyl ethers. organic-chemistry.org The high stability and broad functional group compatibility of these ruthenium catalysts make them highly effective for such transformations. acs.org The addition of a hydride source, like sodium borohydride (B1222165) (NaBH₄), can activate the ruthenium carbene complexes to catalyze the subsequent double bond migration, leading to the formation of the cyclic enol ether structure. organic-chemistry.org
Molecular Iodine Catalysis
Molecular iodine (I₂) has emerged as an inexpensive, readily available, and environmentally friendly catalyst for a range of organic transformations. tandfonline.comchemrxiv.org It is particularly effective in promoting the synthesis of substituted pyrans and furans. chemrxiv.org These reactions are often conducted under mild, solvent-free conditions at room temperature, presenting a green alternative to many traditional methods. chemrxiv.org The mechanism involves iodine activating a carbonyl group, which then undergoes cyclization with an alkenyl or alkynyl moiety within the same molecule. chemrxiv.org For instance, iodine can catalyze the condensation of tetrahydropyran-4-one with aromatic aldehydes to yield 3,5-bis-(arylmethylidene)-tetrahydropyran-4-ones in excellent yields and short reaction times. tandfonline.com
| Substrate Type | Catalyst Loading | Conditions | Product Type | Reference |
|---|---|---|---|---|
| γ-Alkenyl ketone | 10 mol% I₂ | Solvent-free, room temp. | 3,4-dihydro-2H-pyran | chemrxiv.org |
| α-Propargyl-β-ketoester | 15 mol% I₂ | Solvent-free, room temp. | 3-Carboxy-2,5-disubstituted furan | chemrxiv.org |
| Tetrahydropyran-4-one + Araldehyde | 0.1 mmol I₂ | DCM, 25°C, 30-60 min | 3,5-Bis-(arylmethylidene)-tetrahydropyran-4-one | tandfonline.com |
Titanocene-Catalyzed Reductive Domino Reactions
Titanocene catalysis provides an efficient route to halogenated dihydropyrans. A notable example is a titanocene-catalyzed reductive domino reaction that synthesizes gem-difluorobishomoallylic alcohols from trifluoromethyl-substituted alkenes and epoxides. organic-chemistry.orgnih.gov This transformation proceeds through a Ti(III)-mediated radical-type ring opening of the epoxide, followed by an allylic defluorinative cross-coupling reaction. nih.gov A key feature of this methodology is that the resulting alcohol products can be further derivatized in a single step to yield diverse 6-fluoro-3,4-dihydro-2H-pyrans, demonstrating a powerful method for accessing halogenated pyran structures. organic-chemistry.orgnih.gov
Copper-Catalyzed Annulation Reactions
Copper catalysts are versatile and have been successfully applied to the synthesis of dihydropyran derivatives. One innovative approach is a copper(I)/DDQ-mediated double-dehydrogenative Diels-Alder (DDDA) reaction. researchgate.net This method allows for the synthesis of multi-substituted 2,3-dihydro-4H-pyran compounds from simple butenes and 1,4-diketones. researchgate.net The strategy is based on a tandem process where both the diene and dienophile are generated in situ through the activation of four inert C(sp³)–H bonds within a single catalytic system. researchgate.net Additionally, copper(II) complexes with C₂-symmetric bis(oxazoline) ligands are effective catalysts for the inverse electron demand hetero-Diels-Alder reaction, which can produce dihydropyrans with high diastereo- and enantioselectivity. organic-chemistry.org
Table of Mentioned Compounds
| Compound Name |
|---|
| 6-chloro-3,4-dihydro-2H-pyran |
| 4H-pyran |
| Pyranopyrazole |
| 6-Amino-4-(3-chloro-phenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylic acid ethyl ester |
| Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate |
| Malononitrile |
| Ethyl acetoacetate |
| Dimedone |
| Triethylamine |
| 4-chlorobenzylidenemalononitrile |
| Pyridine |
| 3,4-dihydro-2H-pyran |
| Sodium borohydride |
| Molecular iodine |
| Tetrahydropyran-4-one |
| 3,5-bis-(arylmethylidene)-tetrahydropyran-4-one |
| 6-fluoro-3,4-dihydro-2H-pyran |
| 2,3-dihydro-4H-pyran |
N-Heterocyclic Carbene (NHC)-Catalyzed Annulations (General for Dihydropyranones, potentially adaptable)
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations, including the synthesis of heterocyclic compounds like dihydropyranones. dntb.gov.uamdpi.com The versatility of NHCs stems from their ability to induce umpolung (polarity reversal) of aldehydes, generating reactive intermediates that can participate in annulation reactions. acs.org While direct NHC-catalyzed synthesis of this compound is not extensively documented, the methodologies developed for dihydropyranones are adaptable for the synthesis of related dihydropyran structures.
The general mechanism for NHC-catalyzed dihydropyranone synthesis involves the initial reaction of the NHC with an aldehyde to form a Breslow intermediate. This intermediate can then react as a nucleophile. In the context of dihydropyranone synthesis, α,β-unsaturated aldehydes are commonly employed, leading to the formation of a homoenolate equivalent. nih.gov This homoenolate can then undergo a [4+2] or [3+3] cycloaddition with a suitable reaction partner to construct the dihydropyranone ring system. dntb.gov.uamdpi.com
A variety of substrates can be utilized in these NHC-catalyzed annulations, including α,β-unsaturated aldehydes and 1,3-dicarbonyl compounds. nih.gov The reaction conditions, such as the choice of NHC catalyst, base, and solvent, can be tuned to control the stereoselectivity of the reaction, often providing access to chiral dihydropyranones with high enantiomeric excess. mdpi.com For instance, the reaction of cinnamaldehyde (B126680) derivatives with 1,3-dicarbonyl compounds in the presence of a chiral NHC catalyst can yield highly functionalized dihydropyranones. nih.gov
The adaptability of this methodology to synthesize derivatives of this compound would likely involve the use of a chlorinated aldehyde or a suitable chlorinated reaction partner in the annulation step. The fundamental principles of NHC catalysis, particularly the generation of key reactive intermediates, provide a conceptual framework for the design of synthetic routes to such target molecules.
| Catalyst Type | Reaction Type | Key Intermediates | Substrate Scope | Ref. |
| N-Heterocyclic Carbene (NHC) | [4+2] Annulation | Breslow intermediate, Homoenolate | α,β-Unsaturated aldehydes, 1,3-Dicarbonyl compounds | dntb.gov.uanih.gov |
| N-Heterocyclic Carbene (NHC) | [3+3] Annulation | Breslow intermediate, Acyl azolium | Enals, 1,3-Dicarbonyl compounds | mdpi.com |
Metal-Catalyzed Asymmetric Allylic Alkylation
Metal-catalyzed asymmetric allylic alkylation (AAA) represents a powerful tool for the enantioselective formation of carbon-carbon bonds. nih.gov This strategy has been successfully applied to the synthesis of chiral dihydropyran derivatives, including those related to this compound.
In a notable study, the copper-catalyzed asymmetric allylic alkylation of alkylzirconocenes to racemic 3-chloro-3,6-dihydro-2H-pyran was investigated. beilstein-journals.org This reaction utilizes a racemic starting material and, through a dynamic kinetic asymmetric transformation, can theoretically provide a single enantiomer of the product. The reaction involves the in-situ generation of an organozirconium nucleophile from an alkene and Schwartz's reagent (Cp₂ZrHCl). This nucleophile then adds to the allylic chloride in the presence of a chiral copper catalyst.
The efficiency and enantioselectivity of the reaction were found to be highly dependent on the choice of ligand for the copper catalyst, as well as other reaction parameters. While high enantiomeric excesses (up to 93% ee) were achieved, the chemical yields were often modest. beilstein-journals.org This highlights some of the challenges in developing highly efficient dynamic kinetic asymmetric transformations for this class of substrates.
Below is a table summarizing the results of the copper-catalyzed asymmetric allylic alkylation of 3-chloro-3,6-dihydro-2H-pyran with an alkylzirconocene derived from 4-phenyl-1-butene. beilstein-journals.org
| Copper Catalyst | Ligand | Additive | Solvent | Yield (%) | ee (%) |
| Cu(OTf)₂ | (S)-Tol-BINAP | - | Toluene | 25 | 83 |
| Cu(OTf)₂ | (R)-BINAP | - | Toluene | 20 | 75 |
| Cu(MeCN)₄PF₆ | (S)-Tol-BINAP | - | Toluene | 33 | 82 |
This methodology provides a direct route to chiral 3-substituted-3,6-dihydro-2H-pyrans, and with further optimization, could be a valuable tool for the synthesis of enantiomerically enriched derivatives of this compound.
Green Chemistry Approaches in Dihydropyran Synthesis
In recent years, the principles of green chemistry have become increasingly important in the design of synthetic methodologies. This includes the use of environmentally benign solvents, solvent-free conditions, and the development of catalytic processes that minimize waste.
Solvent-Free Conditions
Performing organic reactions under solvent-free conditions offers significant environmental benefits by reducing volatile organic compound (VOC) emissions and simplifying product purification. Several solvent-free methods for the synthesis of dihydropyran derivatives have been reported.
One such approach involves the use of molecular iodine as a catalyst for the synthesis of substituted pyrans. organic-chemistry.org This method is operationally simple, proceeds at ambient temperature, and avoids the use of hazardous solvents. The reaction of various aldehydes and β-dicarbonyl compounds in the presence of a catalytic amount of iodine under solvent-free conditions can afford dihydropyran products in good yields.
Another example of a solvent-free approach is the tetrahydropyranylation of alcohols and phenols using a porous phenolsulfonic acid-formaldehyde resin as a catalyst. sigmaaldrich.com While this reaction involves the protection of hydroxyl groups with a dihydropyran, the principles of using a recyclable solid acid catalyst under solvent-free conditions are applicable to the broader synthesis of dihydropyran-containing molecules.
Aqueous Media Synthesis
Water is an ideal solvent from a green chemistry perspective due to its abundance, non-toxicity, and non-flammability. While many organic reactions are not compatible with water, there has been significant progress in developing synthetic methods that can be performed in aqueous media.
For the synthesis of dihydropyran-related structures, domino reactions in water have been explored. For instance, the reaction of anilines with 3,4-dihydro-2H-pyran catalyzed by a cation-exchange resin in water has been shown to be an efficient method for the synthesis of 1,2,3,4-tetrahydroquinoline (B108954) derivatives. sigmaaldrich.com This demonstrates the feasibility of using dihydropyran as a reactant in aqueous, catalytic systems.
Furthermore, organocatalytic reactions, which are often compatible with aqueous media, have been utilized for the enantioselective synthesis of dihydropyranones. The ability to perform these reactions in water or in the presence of water can significantly reduce the environmental impact of the synthetic process.
Based on a thorough review of available scientific literature, there is insufficient specific data regarding the reactivity and mechanistic investigations of This compound to construct the detailed article as outlined in the request. This compound is a highly reactive vinyl ether with an allylic chloride, suggesting it is likely an unstable intermediate that is not extensively isolated or characterized in the context of the specific reactions requested.
The search for detailed research findings, including data tables on its reactions with various carbon, nitrogen, and oxygen nucleophiles, as well as specific electrophilic addition and substitution reactions, did not yield the necessary information to provide a scientifically accurate and thorough article focused solely on this compound.
Therefore, it is not possible to generate the content for the requested sections (3.1.1, 3.1.2, 3.1.3, 3.2.1, and 3.2.2) with the required level of detail and adherence to factual, source-based research findings. Attempting to do so by extrapolating from related but distinct compounds would not meet the standards of scientific accuracy and would violate the strict instruction to focus solely on "this compound".
Reactivity and Mechanistic Investigations of 6 Chloro 3,4 Dihydro 2h Pyran
Pericyclic Reactions
Pericyclic reactions are a class of reactions that proceed through a concerted, cyclic transition state. The Diels-Alder reaction is a prime example, involving the [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring.
While 6-chloro-3,4-dihydro-2H-pyran itself is not a diene, its double bond can act as a dienophile in Diels-Alder reactions. wikipedia.org The presence of the electron-withdrawing chloro- and alkoxy- groups influences the reactivity of the alkene. In a normal-demand Diels-Alder reaction, the dienophile is typically substituted with electron-withdrawing groups, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO) for better interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. organic-chemistry.orgbyjus.com
A more relevant reaction type for this class of compounds is the hetero-Diels-Alder reaction, specifically the oxa-Diels-Alder reaction, which is a powerful method for synthesizing dihydropyran rings. wikipedia.org In an inverse-electron-demand oxa-Diels-Alder (IODA) reaction, an electron-deficient α,β-unsaturated carbonyl compound (acting as a 1-oxa-1,3-butadiene) reacts with an electron-rich alkene (the dienophile). nih.govnih.gov This method is one of the most effective ways to construct functionalized 3,4-dihydropyrans. nih.gov The synthesis of derivatives of this compound could be envisioned using this approach, where the substitution pattern is established during the cycloaddition.
Catalytic asymmetric versions of the IODA reaction have been extensively developed, often employing chiral Lewis acids to coordinate to the carbonyl group, thereby controlling the stereochemistry of the resulting dihydropyran. wikipedia.orgacs.org For instance, C2-symmetric bis(oxazoline)−Cu(II) complexes have been shown to be effective catalysts for the reaction between α,β-unsaturated carbonyl compounds and electron-rich olefins, producing dihydropyrans with high diastereo- and enantioselectivity. acs.org
| Catalyst System | Heterodiene Type | Heterodienophile Type | Typical Conditions | Outcome |
|---|---|---|---|---|
| Bis(oxazoline)−Cu(II) complexes | α,β-Unsaturated acyl phosphonates | Enol ethers, sulfides | Low catalyst loading (0.2 mol %), room temperature | High diastereo- and enantioselectivity (>90%) acs.org |
| Oxazaborolidinium cation | α-Bromoacroleins | Neutral alkenes | -40 °C, toluene | High yields and excellent enantioselectivities nih.govresearchgate.net |
Ring-Opening and Rearrangement Processes
The cyclic vinyl ether structure of this compound is susceptible to ring-opening reactions, particularly under acidic conditions. Subsequent rearrangements can lead to the formation of more complex molecular architectures.
The parent compound, 3,4-dihydro-2H-pyran, is well-known for its use as a protecting group for alcohols, a reaction that proceeds via acid-catalyzed addition. The cleavage of the resulting tetrahydropyranyl (THP) ether is also achieved with acid. Similarly, the vinyl ether moiety of this compound is prone to acid-catalyzed hydrolysis.
The mechanism involves the initial protonation of the ring oxygen atom, which activates the molecule for nucleophilic attack. The presence of the chlorine atom at C-6 influences the regioselectivity of the ring-opening. Computational studies on related fluorine-containing dihydropyrans have shown that acid-catalyzed reactions can proceed through various pathways depending on the reaction conditions. mdpi.com For this compound, protonation would be followed by the attack of a nucleophile (e.g., water). This can lead to a hemiacetal intermediate, which can then open to yield a 5-hydroxy-6-chloro-alkenal. The stability of the intermediates and the nature of the acid catalyst and solvent play a crucial role in determining the final product distribution. mdpi.comresearchgate.net
Acid-catalyzed rearrangements of cyclic systems can lead to the formation of structurally diverse bicyclic products. sci-hub.se While specific examples starting from this compound are not extensively documented, plausible mechanistic pathways can be proposed. Following an initial ring-opening or the formation of a cationic intermediate, an intramolecular reaction can occur.
For instance, if the ring opens to form a hydroxy-alkenal, a subsequent intramolecular aldol-type reaction could potentially form a new ring system. Alternatively, the formation of an allylic carbocation at C-6 (via loss of Cl⁻ under Lewis acid catalysis) could be trapped by the oxygen atom of a hydroxyl group elsewhere in the molecule (if present after a partial hydrolysis), leading to a bicyclic ether. Studies on other bicyclic systems have demonstrated that the course of such rearrangements is highly dependent on the stability of the carbocation intermediates and the specific acidic medium used, which can favor different mechanistic pathways, including hydride shifts and skeletal reorganizations. gla.ac.uk
Mechanistic Pathways and Reaction Kinetics
The allylic chloride functionality at the C-6 position is a key feature determining the reactivity of this compound in nucleophilic substitution reactions. This substrate can react via several competing mechanisms, most notably the Sₙ1 and Sₙ2′ pathways.
Allylic alkylation involves the substitution of the leaving group (chloride) by a nucleophile. The competition between direct substitution (Sₙ2) and substitution with allylic rearrangement (Sₙ2′) is a classic mechanistic problem.
Sₙ1 Mechanism: This pathway proceeds through a two-step mechanism. The first, rate-determining step is the departure of the chloride leaving group to form an allylic carbocation. This carbocation is resonance-stabilized, with the positive charge delocalized between the C-6 and C-4 positions. The nucleophile can then attack either of these electrophilic carbons, leading to a mixture of products. This mechanism is favored by polar protic solvents, which stabilize the carbocation intermediate, and by weak nucleophiles. youtube.com
Sₙ2′ Mechanism: This is a concerted, one-step mechanism where the nucleophile attacks the γ-carbon (C-4) of the allylic system, on the face opposite to the leaving group. This attack is accompanied by a shift of the double bond and the simultaneous expulsion of the chloride ion from the α-carbon (C-6). This pathway leads to a product with allylic rearrangement. Strong, bulky nucleophiles and non-polar solvents tend to favor the Sₙ2′ pathway.
The choice between these mechanisms is influenced by several factors, as summarized in the table below. For primary allylic substrates, the Sₙ2 mechanism can also be a possibility if a strong, non-bulky nucleophile is used. youtube.com
| Factor | Sₙ1 Mechanism | Sₙ2′ Mechanism |
|---|---|---|
| Kinetics | First order: Rate = k[Substrate] | Second order: Rate = k[Substrate][Nucleophile] |
| Intermediate | Resonance-stabilized allylic carbocation | None (concerted transition state) |
| Nucleophile | Weak nucleophiles favored (e.g., H₂O, ROH) youtube.com | Strong, often bulky, nucleophiles favored (e.g., R₂CuLi) |
| Solvent | Polar protic (e.g., ethanol, water) youtube.com | Polar aprotic or non-polar (e.g., THF, ether) |
| Product(s) | Mixture of direct (C-6 attack) and rearranged (C-4 attack) products | Exclusively the rearranged product (C-4 attack) |
Role of Intermediates in Reaction Progression
The reactions of this compound and its derivatives often proceed through the formation of highly reactive intermediates that dictate the final product distribution. A notable intermediate in the synthesis of certain dihydropyran derivatives is the dihydropyran carbenium ion. orientjchem.org This electrophilic species is typically generated through the reaction of a homopropargylic alcohol with an aldehyde or ketone in the presence of a Lewis acid. The subsequent attack by a nucleophile, such as a chloride ion, leads to the formation of the final chlorinated dihydropyran product. orientjchem.org
In addition reactions to the double bond of the dihydropyran ring, the mechanism can involve the formation of a cyclic intermediate. For instance, the addition of ethanesulfenyl chloride to 3,4-dihydro-2H-pyran is proposed to proceed through a mechanism that results in the formation of trans-2-chloro-3-ethylthiotetrahydropyran. cdnsciencepub.comcdnsciencepub.com This stereospecific outcome suggests the involvement of a bridged episulfonium ion intermediate, which is then attacked by the chloride ion in an anti-fashion.
Furthermore, reactions of acyl-substituted dihydropyrans with various nucleophiles highlight the role of enolates and other carbanionic species as intermediates. chim.it These reactions can proceed via Michael addition, where the nucleophile attacks the β-carbon of the α,β-unsaturated carbonyl system, leading to the formation of an enolate intermediate which is then protonated to give the final adduct. chim.it
The table below summarizes key intermediates identified in reactions involving dihydropyran systems and their role in the reaction mechanism.
| Intermediate | Precursors | Reaction Type | Subsequent Transformation |
| Dihydropyran carbenium ion | Homopropargylic alcohol, Aldehyde/Ketone | Cyclization | Nucleophilic attack by chloride |
| Episulfonium ion | 3,4-dihydro-2H-pyran, Ethanesulfenyl chloride | Electrophilic Addition | Anti-nucleophilic attack by chloride |
| Enolate | Acyl-dihydropyran, C-nucleophile | Michael Addition | Protonation |
Concerted vs. Stepwise Mechanisms
The distinction between concerted and stepwise mechanisms is fundamental to understanding the reactivity of this compound, particularly in cycloaddition reactions. While concerted reactions involve a single transition state where bond breaking and bond formation occur simultaneously, stepwise reactions proceed through one or more intermediates.
In the context of Diels-Alder reactions, a common reaction type for dienes, the mechanism is often concerted. However, for "dehydro"-Diels-Alder reactions involving enynes and diynes, both concerted and stepwise diradical pathways have been computationally explored. researchgate.netsemanticscholar.org For cycloadditions of vinylacetylene with ethylene, a concerted mechanism is energetically favored. researchgate.net The energy difference between the concerted and stepwise pathways can be influenced by factors such as the nature of the substituents and the strain in the transition state. researchgate.net
The addition of halogens or sulfenyl halides to the double bond of dihydropyrans generally proceeds through a stepwise mechanism. The formation of a bridged intermediate, such as an episulfonium ion in the addition of ethanesulfenyl chloride, is characteristic of a stepwise process. cdnsciencepub.comcdnsciencepub.com This intermediate is a distinct species on the reaction coordinate, separating the initial electrophilic attack from the final nucleophilic attack.
The following table contrasts the key features of concerted and stepwise mechanisms relevant to the reactions of dihydropyran derivatives.
| Mechanism Type | Key Characteristics | Intermediates | Stereochemistry | Example Reaction Type |
| Concerted | Single transition state, simultaneous bond formation/breaking. | None | Often stereospecific | Diels-Alder Reaction |
| Stepwise | One or more intermediates, sequential bond formation/breaking. | Carbocations, carbanions, radicals, bridged ions. | Can be stereospecific or lead to mixtures of stereoisomers. | Electrophilic addition of halogens/sulfenyl halides. |
Stereochemical Control in the Synthesis and Reactions of 6 Chloro 3,4 Dihydro 2h Pyran Derivatives
Enantioselective Synthesis Strategies
The creation of enantiomerically enriched 6-chloro-3,4-dihydro-2H-pyran derivatives from racemic or prochiral starting materials relies on several advanced catalytic strategies. These methods aim to generate a single enantiomer, a critical step for applications where chirality dictates biological activity or material properties.
Asymmetric Catalysis (e.g., Cu-catalyzed asymmetric allylic alkylation)
Copper-catalyzed asymmetric allylic alkylation (AAA) has emerged as a powerful tool for the enantioselective formation of carbon-carbon bonds. This strategy has been applied to the synthesis of 3,6-dihydro-2H-pyran derivatives starting from racemic materials. Specifically, the reaction of racemic 3-chloro-3,6-dihydro-2H-pyran with alkylzirconium reagents, generated in situ, has been investigated.
Despite extensive optimization, this transformation has proven challenging. Researchers have explored two primary systems: one using 3-chloro-3,6-dihydro-2H-pyran and another employing 3,6-dihydro-2H-pyran-3-yl diethyl phosphate (B84403) as the electrophile. While respectable levels of enantiomeric excess (ee) have been achieved, the yields have remained modest. For the chloropyran substrate, enantioselectivities ranging from 45–93% ee have been reported, though with yields up to only 33%. The phosphate-based system also provided an ee of around 83% but with a low yield of 12%. These difficulties highlight the mechanistic complexities of copper-catalyzed asymmetric alkylations on these heterocyclic substrates.
| Electrophile | Nucleophile | Enantiomeric Excess (ee) | Yield |
|---|---|---|---|
| 3-chloro-3,6-dihydro-2H-pyran | Alkylzirconocene | 45-93% | Up to 33% |
| 3,6-dihydro-2H-pyran-3-yl diethyl phosphate | Alkylzirconocene | 83% | 12% |
Organocatalytic Asymmetric Approaches
Organocatalysis, which utilizes small chiral organic molecules as catalysts, offers a metal-free alternative for the asymmetric synthesis of dihydropyran frameworks. While direct organocatalytic methods for this compound are not extensively detailed, general strategies for related dihydropyrans provide a blueprint.
A common approach involves the enantioselective Michael addition of a nucleophile to an α,β-unsaturated aldehyde, catalyzed by a chiral secondary amine, followed by a subsequent cyclization reaction. For instance, the reaction of 1,3-cycloalkanediones with α,β-unsaturated aldehydes can produce functionalized 3,4-dihydropyrans with excellent enantioselectivities and good diastereoselectivities au.dk. This methodology could potentially be adapted for substrates that would lead to the this compound skeleton. The field of organocatalysis has expanded to include a variety of activation modes, making it a versatile tool for constructing complex chiral molecules from simple precursors nih.govnih.govnih.gov.
Enzymatic Kinetic Resolution (for related dihydropyrans)
Enzymatic kinetic resolution is a highly effective method for separating enantiomers of a racemic mixture. In a kinetic resolution, an enzyme selectively catalyzes the reaction of one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted, enantioenriched substrate from the product. While this method is theoretically limited to a 50% yield for a single enantiomer, it is a powerful technique for accessing optically pure compounds.
For dihydropyran-related structures, enzymatic resolutions are often employed on precursor molecules, such as cyclic allylic alcohols. Lipases are commonly used to selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted and in high enantiomeric purity. This enantioenriched alcohol can then be carried forward to synthesize the desired chiral dihydropyran derivative.
Diastereoselective Control in Functionalization
Once the dihydropyran ring is formed, subsequent reactions to introduce new functional groups must be controlled to yield the desired diastereomer. The existing stereocenters and substituents on the pyran ring can direct the approach of incoming reagents, influencing the stereochemical outcome of the reaction.
An efficient diastereoselective synthesis of functionalized 3,4-dihydro-2H-pyran-4-carboxamides has been developed from the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes in an acidic medium nih.gov. In this process, a regio- and diastereoselective transformation occurs, resulting in the formation of a single diastereomer of the pyran-4-carboxamide product nih.gov. X-ray diffraction studies confirmed the trans configuration of the substituents at the C2 and C4 positions of the pyran ring nih.gov. This demonstrates how reaction conditions and substrate structure can be manipulated to achieve high levels of diastereoselectivity in the functionalization of the dihydropyran core.
Dynamic Kinetic Asymmetric Transformations (DYKAT)
Dynamic kinetic asymmetric transformation (DYKAT) is a powerful strategy that overcomes the 50% yield limitation of traditional kinetic resolution. In a DYKAT process, the racemic starting material is continuously racemized in situ while one enantiomer is selectively converted to the product. This allows for the theoretical conversion of 100% of the starting material into a single enantiomerically pure product.
The aforementioned copper-catalyzed asymmetric allylic alkylation of racemic 3-chloro-3,6-dihydro-2H-pyran is a prime example of a DYKAT. In this reaction, the chiral copper catalyst selectively reacts with one enantiomer of the racemic chloropyran. Simultaneously, the unreactive enantiomer undergoes racemization, replenishing the reactive enantiomer. This dynamic process allows for the formation of the alkylated dihydropyran product with high enantiomeric excess from the entire pool of the racemic starting material. The success of a DYKAT hinges on the careful balance of the rates of enantioselective reaction and racemization.
Chiral Pool Synthesis Approaches (where applicable)
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as carbohydrates, as starting materials to build complex chiral molecules. Carbohydrates are particularly attractive precursors for pyran-containing structures due to their inherent stereochemistry and oxygenated pyranose ring.
While specific examples detailing the synthesis of this compound directly from the chiral pool are not prominent in the reviewed literature, the general principles are well-established. A synthesis could be envisioned starting from a suitably protected sugar derivative. Through a series of functional group manipulations, such as deoxygenation, elimination, and chlorination, the carbohydrate scaffold could be converted into the target this compound derivative, preserving the stereochemical integrity from the original chiral starting material. Organocatalytic methods have also been developed for the de novo asymmetric synthesis of pyranose derivatives from simple achiral precursors, demonstrating an alternative to the traditional chiral pool approach nih.govnih.gov.
Applications of 6 Chloro 3,4 Dihydro 2h Pyran As a Synthetic Intermediate
Role in Total Synthesis of Natural Products and Analogues
No instances of 6-chloro-3,4-dihydro-2H-pyran being employed as an intermediate in the total synthesis of natural products or their analogues were found in the reviewed literature.
Derivatization to Access Functionalized Tetrahydropyrans
While the tetrahydropyran (B127337) moiety is a crucial structural component in many organic molecules, specific methods for the derivatization of this compound to access other functionalized tetrahydropyrans are not detailed in the available scientific databases.
Application of this compound as a Synthetic Intermediate in Drug Lead Discovery and Chemical Biology
The 3,4-dihydro-2H-pyran ring is a prominent structural motif found in a wide array of natural products and pharmacologically active molecules. beilstein-journals.orgresearchgate.netorientjchem.org Its prevalence has established it as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found to bind to various biological targets, thereby serving as a valuable starting point for drug discovery. The functionalization of this core structure allows for the systematic exploration of chemical space to develop novel therapeutic agents. nih.govnih.gov In this context, substituted dihydropyrans act as crucial synthetic intermediates. The compound this compound is of particular interest due to the presence of a chlorine atom on the enol ether double bond, which provides a reactive handle for extensive chemical modification and the construction of diverse molecular scaffolds.
The chlorine atom at the 6-position is not merely a static substituent; it activates the molecule for several key transformations, primarily through two major reaction pathways: palladium-catalyzed cross-coupling reactions and nucleophilic substitution reactions. These methodologies are foundational in modern medicinal chemistry for building molecular complexity.
Utility in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. In these reactions, a halogenated substrate is coupled with an organoboron compound (like a boronic acid) in the presence of a palladium catalyst. This strategy is widely employed in drug discovery to synthesize bi-aryl and related structures, which are common in marketed drugs.
While direct studies on this compound are not extensively documented, the reactivity of other chloro-substituted heterocycles in Suzuki-Miyaura reactions is well-established and provides a clear precedent. scispace.comresearchgate.netresearchgate.net For instance, 2-chloropurines, 6-chloroquinolines, and 2,6-dichloroquinoxalines are routinely used as substrates to introduce aryl, heteroaryl, or alkenyl groups. scispace.comresearchgate.netchemrxiv.org By analogy, this compound can serve as a versatile building block for creating a library of 6-substituted dihydropyran scaffolds. The reaction would involve coupling the chloro-dihydropyran with various aryl or heteroaryl boronic acids, enabling the systematic investigation of structure-activity relationships (SAR) by modifying the substituent at the 6-position.
The table below illustrates potential molecular scaffolds that could be synthesized from this compound via this methodology, based on commonly used boronic acids in medicinal chemistry.
| Entry | Boronic Acid/Ester | Potential Product Scaffold | Therapeutic Relevance of Scaffold |
| 1 | Phenylboronic acid | 6-phenyl-3,4-dihydro-2H-pyran | Core for anti-inflammatory agents |
| 2 | Pyridine-3-boronic acid | 6-(Pyridin-3-yl)-3,4-dihydro-2H-pyran | CNS-active compounds, kinase inhibitors |
| 3 | 4-Fluorophenylboronic acid | 6-(4-Fluorophenyl)-3,4-dihydro-2H-pyran | Metabolic disorder drugs, enzyme inhibitors |
| 4 | Thiophene-2-boronic acid | 6-(Thiophen-2-yl)-3,4-dihydro-2H-pyran | Antimicrobial and anticancer agents |
| 5 | Indole-5-boronic acid | 6-(Indol-5-yl)-3,4-dihydro-2H-pyran | Serotonin receptor ligands, anticancer drugs |
This table presents illustrative examples of scaffolds derivable from this compound based on established Suzuki-Miyaura cross-coupling reactions of analogous chloro-heterocycles.
Utility in Nucleophilic Substitution Reactions
The electronic nature of the this compound system, where the chlorine is attached to an sp²-hybridized carbon of a vinyl ether, also makes it susceptible to nucleophilic substitution. This type of reaction, often termed nucleophilic aromatic substitution (SNAr) in analogous aromatic systems, allows for the direct displacement of the chloride ion by a wide range of nucleophiles. libretexts.orglibretexts.org This pathway is highly valuable for introducing heteroatomic linkages (C-N, C-O, C-S), which are crucial for modulating the physicochemical properties of a drug lead, such as solubility, lipophilicity, and hydrogen bonding capacity.
The reaction of this compound with various nucleophiles like amines, phenols, alcohols, or thiols can lead to the generation of diverse libraries of compounds. For example, reaction with primary or secondary amines would yield 6-amino-3,4-dihydro-2H-pyran derivatives, a scaffold present in many bioactive molecules. Similarly, substitution with phenols or thiophenols would generate 6-aryloxy or 6-arylthio derivatives, respectively. The reactivity in such substitutions is often enhanced in heterocyclic systems, as seen with chloropyridines, which readily react with amine nucleophiles. youtube.comstackexchange.com
The following table outlines potential scaffolds accessible through nucleophilic substitution on this compound.
| Entry | Nucleophile | Potential Product Scaffold | Importance of Introduced Moiety |
| 1 | Piperidine | 6-(Piperidin-1-yl)-3,4-dihydro-2H-pyran | Common basic nitrogen motif for CNS targets |
| 2 | Morpholine | 6-(Morpholino)-3,4-dihydro-2H-pyran | Improves aqueous solubility and metabolic stability |
| 3 | Phenol | 6-Phenoxy-3,4-dihydro-2H-pyran | Aryl ether linkage found in various natural products |
| 4 | 4-Mercaptophenol | 6-((4-Hydroxyphenyl)thio)-3,4-dihydro-2H-pyran | Introduces hydrogen bond donor/acceptor groups |
| 5 | Aniline | 6-(Phenylamino)-3,4-dihydro-2H-pyran | Core structure for kinase inhibitors and other targeted therapies |
This table presents illustrative examples based on the known reactivity of other activated chloro-heterocycles in nucleophilic substitution reactions.
Computational and Spectroscopic Characterization of 6 Chloro 3,4 Dihydro 2h Pyran
Computational Chemistry Studies
Computational chemistry serves as a powerful tool for investigating molecular structures, reaction mechanisms, and energetic properties that are often difficult to probe experimentally.
Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for understanding reaction mechanisms. For a molecule like 6-chloro-3,4-dihydro-2H-pyran, DFT could be employed to model its participation in various chemical transformations. For instance, in reactions such as nucleophilic substitution at the C6 position, DFT calculations could map out the potential energy surface, identifying the lowest energy pathway. This would involve optimizing the geometries of reactants, products, intermediates, and transition states. Such studies on related pyran systems have provided critical insights into their reactivity.
The flexible six-membered ring of this compound can adopt several conformations, such as the half-chair, boat, and twist-boat. The relative energies of these conformers, and the energy barriers for their interconversion, define the molecule's conformational energy landscape. Computational methods can systematically explore these possibilities to identify the most stable, low-energy conformations. The presence and orientation of the chlorine atom at the C6 position would be expected to significantly influence these conformational preferences due to steric and electronic effects. Understanding the dominant conformation is crucial as it dictates the molecule's reactivity and its appearance in spectroscopic measurements. Studies on substituted cyclohexanes and other heterocyclic systems have demonstrated the profound impact of substituents on conformational equilibria.
The identification and characterization of transition states are paramount for a quantitative understanding of reaction kinetics. For any proposed reaction involving this compound, computational transition state analysis would be essential. This involves locating the first-order saddle point on the potential energy surface that connects reactants and products. The calculated energy of this transition state, relative to the reactants, provides the activation energy, a key determinant of the reaction rate. Vibrational frequency calculations are then performed to confirm the nature of the transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Computational models can predict the reactivity of this compound and the selectivity of its reactions. By analyzing the distribution of electron density, molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential, regions of the molecule that are susceptible to nucleophilic or electrophilic attack can be identified. For example, the presence of the electronegative chlorine atom and the oxygen atom in the ring would create a distinct electronic profile, guiding the regioselectivity of addition or substitution reactions. These predictive studies are invaluable for designing synthetic strategies and for interpreting experimental outcomes.
Spectroscopic Techniques in Structural Elucidation and Mechanistic Studies
Spectroscopy provides the experimental data necessary to identify and characterize molecules and to probe the dynamics of chemical reactions.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. For this compound, ¹H and ¹³C NMR spectra would provide a detailed picture of its molecular framework.
Structural Elucidation: The chemical shifts of the protons and carbons would be indicative of their electronic environment. For instance, the proton at the C6 position, being adjacent to both the chlorine and oxygen atoms, would be expected to have a characteristic downfield chemical shift. The coupling constants between adjacent protons, obtainable from the ¹H NMR spectrum, would provide crucial information about the dihedral angles between them, which in turn would help to deduce the preferred conformation of the pyran ring in solution. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, would be used to unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms.
Kinetics and Mechanisms: ¹H NMR spectroscopy is also a powerful technique for studying reaction kinetics. By acquiring spectra at regular intervals during a reaction, the concentrations of reactants, intermediates, and products can be monitored over time. This allows for the determination of the reaction rate and the rate law. For example, in a solvolysis reaction of this compound, the disappearance of the reactant's signals and the appearance of the product's signals could be integrated to obtain kinetic data. This experimental kinetic information is vital for validating the mechanisms proposed from computational studies.
Data Tables
Due to the lack of specific studies on this compound, no experimental or computational data tables can be provided at this time. The generation of such tables would require dedicated research into this compound.
X-ray Crystallography of Derivatives
A notable example is the X-ray crystallographic analysis of ethyl 6′-amino-2′-(chloromethyl)-5′-cyano-2-oxo-1,2-dihydrospiro[indoline-3,4′-pyran]-3′-carboxylate. This complex molecule incorporates a dihydropyran ring substituted with a chloromethyl group at the 2′ position. The study of this derivative provides critical data on how such a substitution influences the geometry and conformation of the pyran ring.
In the crystal structure of this spiro-indoline derivative, the dihydropyran ring is a core component. The analysis revealed that the 4H-pyran ring adopts a flattened-boat conformation. The puckering parameters, which quantitatively describe the three-dimensional shape of the ring, were determined to be Q_T = 0.1091(13) Å, θ = 77.0(6)°, and φ = 139.6(7)°. The plane of the 2,3-dihydro-1H-indole ring system and the 4H-pyran ring are nearly perpendicular to each other, with a dihedral angle of 84.52(5)° nih.gov.
The detailed crystallographic data for ethyl 6′-amino-2′-(chloromethyl)-5′-cyano-2-oxo-1,2-dihydrospiro[indoline-3,4′-pyran]-3′-carboxylate is summarized in the interactive table below.
| Parameter | Value |
|---|---|
| Empirical formula | C20H16ClN3O4 |
| Formula weight | 413.81 |
| Temperature (K) | 293(2) |
| Wavelength (Å) | 0.71073 |
| Crystal system | Monoclinic |
| Space group | P21/c |
| a (Å) | 12.016(2) |
| b (Å) | 14.647(3) |
| c (Å) | 11.002(2) |
| β (°) | 98.15(3) |
| Volume (ų) | 1916.1(7) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.433 |
| Absorption coefficient (mm⁻¹) | 0.250 |
| F(000) | 856 |
Future Research Directions in 6 Chloro 3,4 Dihydro 2h Pyran Chemistry
Development of Novel and Sustainable Synthetic Routes
Future research will likely focus on developing more efficient, atom-economical, and environmentally benign methods for the synthesis of 6-chloro-3,4-dihydro-2H-pyran and its derivatives. Current synthetic strategies often rely on classical methods that may involve harsh reagents or produce significant waste. The exploration of catalytic and greener alternatives is a promising area of investigation.
Key research thrusts in this area include:
Catalytic Cyclization Reactions: Investigating novel transition-metal or organocatalytic systems to promote the cyclization of acyclic precursors. For instance, developing catalytic oxonium-ene type cyclizations could provide a highly diastereoselective route to substituted dihydropyrans. rsc.org
Bio-inspired and Enzymatic Synthesis: Harnessing the power of enzymes or biomimetic catalysts for the synthesis of the dihydropyran core. This approach could offer unparalleled stereoselectivity and operate under mild, aqueous conditions.
Renewable Feedstocks: Exploring synthetic pathways that utilize renewable starting materials to construct the dihydropyran ring, aligning with the principles of green chemistry. Research into the use of natural or biosourced catalysts for transformations of cyclic ethers is an emerging field. mdpi.com
Table 1: Comparison of Potential Sustainable Synthetic Approaches
| Synthetic Approach | Potential Advantages | Key Research Challenges | Representative Catalyst/System |
| Organocatalysis | Metal-free, often milder conditions, high enantioselectivity. rsc.org | Catalyst loading, substrate scope. | Chiral amines, N-heterocyclic carbenes. mdpi.comnih.gov |
| Biocatalysis | High selectivity, environmentally benign solvents (e.g., water). | Enzyme stability and availability, substrate specificity. | Hydrolases, Oxidoreductases. |
| Transition-Metal Catalysis | High efficiency, broad substrate scope, potential for novel bond formations. nih.gov | Metal toxicity and cost, ligand design. | Palladium, Ruthenium, Copper complexes. thesciencein.org |
| Green Solvents/Reagents | Reduced environmental impact, improved safety. ajchem-a.comajchem-a.com | Solvent compatibility with reagents, reaction efficiency. | Water, supercritical CO2, ionic liquids. |
Exploration of New Reactivity Modes and Transformations
The reactivity of this compound is largely dictated by its vinyl ether and chloro-substituent. Future research should aim to uncover and exploit new reaction pathways beyond its current applications.
Potential areas for exploration include:
Novel Cycloaddition Reactions: Investigating the participation of the dihydropyran double bond in a wider range of pericyclic reactions, such as [4+2] and [2+2] cycloadditions with novel dienophiles and ketenes. Asymmetric cycloadditions of enol ethers are a known strategy for constructing polycyclic systems. researchgate.net
C-H Functionalization: Developing methods for the direct functionalization of the C-H bonds of the dihydropyran ring. This would provide a more atom-economical approach to substituted derivatives compared to traditional multi-step sequences.
Cross-Coupling Reactions: Expanding the scope of cross-coupling reactions at the 6-position by leveraging the chloro substituent. The use of modern, highly reactive palladium-N-heterocyclic carbene (NHC) precatalysts could enable the coupling of a wider range of nucleophiles. nih.govmdpi.com
Organocatalytic Transformations: Employing N-heterocyclic carbenes (NHCs) to generate novel reactive intermediates from the dihydropyran scaffold, leading to new annulation or rearrangement reactions. mdpi.comnih.gov
Integration into Flow Chemistry and Automation Platforms
The translation of synthetic routes for this compound and its derivatives to continuous flow and automated platforms is a critical step towards more efficient and reproducible chemical manufacturing. researchgate.net Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the ability to telescope reaction sequences. syrris.com
Future research in this domain will involve:
Development of Flow-Compatible Synthetic Protocols: Adapting existing batch syntheses of this compound to continuous flow conditions, including the use of immobilized catalysts and reagents.
Automated Reaction Optimization: Utilizing automated flow systems coupled with real-time analytics (e.g., in-line NMR or IR spectroscopy) to rapidly screen reaction parameters and identify optimal conditions. nih.gov
On-Demand Synthesis of Derivatives: Creating automated platforms that can synthesize a library of this compound derivatives by systematically varying reaction partners and conditions, which is particularly useful in drug discovery. syrris.com The integration of artificial intelligence and machine learning can further accelerate the discovery of new reactions and optimization of processes. researchgate.netacs.org
Advanced Stereoselective Methodologies
The development of stereoselective methods for the synthesis and functionalization of this compound is crucial for its application in the synthesis of complex chiral molecules.
Promising research directions include:
Asymmetric Catalysis: Designing new chiral catalysts for the enantioselective synthesis of the dihydropyran ring itself, for instance, through asymmetric ring-closing metathesis of enol ethers. nih.gov
Stereoselective Functionalization: Developing methods for the diastereoselective and enantioselective functionalization of the existing dihydropyran core. This could involve, for example, Sharpless asymmetric dihydroxylation of the double bond to introduce new stereocenters with high control. acs.orgprinceton.edu
Chiral Ligand Development: Creating novel chiral ligands for transition-metal-catalyzed reactions involving this compound, such as asymmetric cross-coupling or hydrogenation. The stereochemistry of substituted chromanes, which share the dihydropyran motif, has been a subject of detailed study. mdpi.com
Table 2: Potential Stereoselective Transformations of Dihydropyran Systems
| Reaction Type | Catalyst/Reagent | Expected Outcome | Reference for Analogy |
| Asymmetric Dihydroxylation | AD-mix-β / AD-mix-α | Enantioselective formation of diols. | acs.orgprinceton.edu |
| Asymmetric Ring-Closing Metathesis | Chiral Mo or Ru catalysts | Enantioselective synthesis of the dihydropyran ring. | nih.gov |
| Asymmetric [4+2] Cycloaddition | Chiral Brønsted or Lewis acids | Enantioselective formation of fused or spirocyclic systems. | researchgate.net |
| Diastereoselective Cyclization | Lewis acids (e.g., TMSOTf) | Diastereoselective synthesis of substituted dihydropyrans. | rsc.org |
Application in Materials Science
While the primary applications of this compound have been in organic synthesis, its unique chemical structure suggests potential for its use as a monomer or functional building block in materials science. jhu.edu The ability to undergo functionalization at multiple sites could lead to the creation of novel polymers and functional materials. european-mrs.commdpi.com
Future research could explore:
Ring-Opening Metathesis Polymerization (ROMP): Investigating the ROMP of this compound to produce functional polymers with repeating pyran units. The chlorine atom would provide a handle for post-polymerization modification.
Copolymerization: Exploring the copolymerization of this compound with other monomers to create materials with tailored properties, such as specific thermal or optical characteristics. The copolymerization of CO2 and epoxides to form polycarbonates is a related area of sustainable polymer chemistry. nih.gov
Functional Monomer Synthesis: Utilizing this compound as a scaffold to synthesize more complex functional monomers for applications in areas such as coatings, adhesives, or electronic materials.
The future of this compound chemistry is rich with possibilities. By focusing on the development of sustainable synthetic methods, exploring novel reactivity, embracing automation, advancing stereoselective control, and investigating new applications in materials science, the full potential of this versatile heterocyclic compound can be realized.
Q & A
Basic: What are the common synthetic routes for 6-chloro-3,4-dihydro-2H-pyran, and how are reaction conditions optimized?
The synthesis of this compound typically involves chlorination of dihydropyran precursors or cyclization of substituted alkenes. Key reagents include chlorinating agents (e.g., SOCl₂, PCl₃) and catalysts such as Lewis acids (e.g., AlCl₃). For example, chlorination of 3,4-dihydro-2H-pyran derivatives under controlled anhydrous conditions yields the chloro-substituted product. Optimization focuses on temperature (often 0–25°C to avoid side reactions), solvent selection (e.g., dichloromethane for polarity control), and stoichiometric ratios to maximize yield and purity . Post-synthesis purification via fractional distillation or column chromatography is critical, with GC-MS or NMR used to verify structural integrity and purity ≥98% .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
This compound is classified as a flammable liquid (UN 2376) with skin/eye irritation hazards. Safety measures include:
- Storage : In airtight containers under inert gas (N₂/Ar), away from oxidizers and strong acids/bases to prevent exothermic reactions .
- PPE : Nitrile gloves, chemical goggles, and flame-resistant lab coats.
- Spill Management : Absorb with inert materials (vermiculite) and neutralize residues with ethanol/water mixtures. Avoid aqueous runoff into drains .
- Exposure Response : Immediate rinsing with water for skin/eye contact (15+ minutes) and medical consultation for inhalation .
Advanced: How does the chloro substituent at the 6-position influence the reactivity of 3,4-dihydro-2H-pyran derivatives?
The electron-withdrawing chloro group enhances electrophilic reactivity at the α-position, facilitating nucleophilic substitutions (e.g., with amines or thiols) and oxidation reactions. Comparative studies with methyl-substituted analogs (e.g., 6-methyl derivatives) show reduced steric hindrance but increased susceptibility to hydrolysis due to Cl's polarizability. For instance, oxidation of this compound with KMnO₄ yields 6-chloro-2H-pyran-2,4-dione, whereas methyl analogs require harsher conditions . Computational studies (DFT) further confirm altered charge distribution, impacting regioselectivity in Diels-Alder reactions .
Advanced: How can computational methods (e.g., DFT) guide the optimization of acid-catalyzed reactions involving this compound?
DFT calculations are pivotal for predicting reaction pathways and intermediates. For example, in acid-catalyzed ring-opening reactions, simulations reveal that trifluoroacetic acid stabilizes carbocation intermediates, favoring 4-aryl-2-ethoxy-6-trifluoromethyl-3,4-dihydro-2H-pyrans. In contrast, p-toluenesulfonic acid in acetonitrile promotes conjugate addition, yielding 1,3-butadiene derivatives. Computational data on activation energies (ΔG‡) and transition states help identify optimal solvents and catalysts, reducing experimental trial-and-error .
Advanced: What analytical techniques are most effective for resolving contradictions in reported thermodynamic properties of this compound?
Discrepancies in properties like ΔfH° (formation enthalpy) and stability arise from varying experimental conditions. To resolve these:
- Gas-phase calorimetry measures ΔfH°gas (e.g., –142 kJ/mol for 3,4-dihydro-2H-pyran derivatives) .
- DSC/TGA assesses thermal stability, with decomposition onset temperatures ≥200°C under inert atmospheres .
- Comparative NMR kinetics tracks hydrolysis rates in aqueous buffers (pH 2–12) to quantify stability .
Cross-referencing with NIST database entries ensures data validation .
Advanced: How do solvent polarity and catalytic systems affect the regioselectivity of nucleophilic substitutions in this compound?
Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 mechanisms, favoring substitution at the 6-position. In contrast, protic solvents (e.g., ethanol) promote SN1 pathways, leading to carbocation rearrangements. Catalytic systems like Pd/C or Cu(I)-ligand complexes enhance selectivity for cross-coupling reactions (e.g., Suzuki-Miyaura), with yields >85% reported under optimized conditions . Kinetic studies using LC-MS monitor intermediate lifetimes to refine reaction timelines .
Methodological: What strategies mitigate side reactions during large-scale synthesis of this compound?
- Temperature Control : Gradual reagent addition at ≤20°C minimizes exothermic side reactions (e.g., polymerization) .
- In Situ Quenching : Adding scavengers (e.g., silica gel) traps excess chlorinating agents .
- Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing byproduct formation .
Post-reaction, extractive workup (e.g., NaHCO₃ washes) removes acidic impurities, achieving ≥95% purity .
Methodological: How can researchers address inconsistencies in reported biological activity data for this compound derivatives?
Contradictions often stem from assay variability (e.g., cell lines, concentrations). Standardized protocols include:
- Dose-Response Curves : IC50 values across 3+ cell lines (e.g., HEK293, HepG2) .
- Metabolic Stability Tests : Liver microsome assays (human/rat) quantify half-life (t½) differences .
- Structural Analog Comparisons : Co-crystallization studies (X-ray) correlate substituent effects with target binding (e.g., kinase inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
